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Compound of Interest

Compound Name: BGB-290

Cat. No.: B1191590

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain-penetrant Poly (ADP-
ribose) polymerase (PARP) inhibitor BGB-290, also known as pamiparib. Developed by
BeiGene, pamiparib is a potent and selective inhibitor of PARP1 and PARP2, enzymes critical
to DNA damage repair. Its ability to cross the blood-brain barrier (BBB) makes it a promising
agent for treating primary and metastatic brain malignancies. This document synthesizes key
preclinical and clinical findings, details experimental methodologies, and visualizes core
concepts.

Core Pharmacological Profile

Pamiparib is an investigational small molecule inhibitor that has demonstrated high selectivity
for PARP1 and PARP2.[1] Preclinical studies have highlighted its potent anti-proliferation
activity in tumor cell lines with deficiencies in the homologous recombination (HR) pathway,
such as those with BRCA1/2 mutations.[1][2] A key feature of pamiparib is its ability to
penetrate the blood-brain barrier, a significant advantage over other PARP inhibitors.[1][3]
Furthermore, unlike some other PARP inhibitors, pamiparib is not a substrate for the P-
glycoprotein (P-gp) efflux pump, which can otherwise restrict drug delivery across the BBB.[4]

[5]

In Vitro Activity & Potency
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Pamiparib demonstrates potent inhibition of PARP enzymes and cellular PARylation, along with

strong DNA-trapping activity. The trapping of PARP enzymes on DNA is a key mechanism of

action, leading to cytotoxic complexes that are particularly lethal to cancer cells with deficient

DNA repair pathways.[6][7]

Parameter

IC50 Value (nM)

Source

PARP1 Inhibition (Enzymatic) 1.3

[4]16]

PARP2 Inhibition (Enzymatic) 0.9

[4]16]

Cellular PARylation Inhibition 0.2-0.24

[4161(el

PARP-DNA Trapping 13.0

[2](8]

Preclinical Pharmacokinetics and Brain Penetration

Preclinical studies in mice have consistently shown that pamiparib achieves significant

exposure in the brain.[4][6] This characteristic is crucial for its potential application in treating

brain tumors like glioblastoma (GBM) and brain metastases.[3]

Brain Penetration

Animal Model (% of Plasma Key Findings Source
Exposure)
Significant brain
] penetration observed
Mice (C57) 17 - 20% [3][4][6]1[8]

after oral

administration.

Tissue/Blood Ratio:
0.24 (at 0.5h), 0.38 (at
4h)

Mice (Intracranial
H209 Xenograft)

A single oral dose of 3
mg/kg was sufficient
to completely inhibit [1109]
PARylation in brain

tumor tissue.

Mechanism of Action and Therapeutic Rationale
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PARP enzymes are central to the repair of DNA single-strand breaks (SSBs) through the Base
Excision Repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can
collapse replication forks during DNA synthesis, leading to the formation of more toxic DNA
double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the
Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR
genes (like BRCA1/2), these DSBs cannot be repaired, leading to genomic instability and cell
death—a concept known as synthetic lethality. Pamiparib's ability to trap PARP on DNA
enhances this cytotoxic effect.[2]
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Caption: PARP Inhibition and Synthetic Lethality Pathway.
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The brain-penetrant nature of pamiparib provides a strong rationale for its combination with
DNA-damaging agents like temozolomide (TMZ), the standard of care for glioblastoma.[3] TMZ
methylates DNA, and PARP inhibition can prevent the repair of this damage, enhancing TMZ's
cytotoxic effects.[1] This synergy is particularly relevant for treating brain tumors.[3]
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Caption: Rationale for Combining Pamiparib and Temozolomide.

Key Experimental Protocols
PARP1/2 Enzymatic Inhibition Assay

The inhibitory activity of pamiparib against PARP1 and PARP2 is determined using a
biochemical assay. Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-
coated plate and a biotinylated NAD+ substrate. The incorporation of biotinylated ADP-ribose
onto histone proteins is quantified using a streptavidin-conjugated reporter. The assay is
performed with varying concentrations of pamiparib to determine the IC50 value, which is the
concentration required to inhibit 50% of the enzyme's activity.
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Cellular PARylation Assay

To measure the inhibition of PARP activity within cells, a cell-based assay is used. HelLa cells,
for example, are treated with various concentrations of pamiparib for a set period (e.g., 18
hours).[10] Subsequently, DNA damage is induced using an agent like hydrogen peroxide
(H202) to stimulate PARP activity. The levels of poly(ADP-ribose) (PAR) polymers are then
quantified using an ELISA-based method or immunofluorescence, allowing for the calculation
of an IC50 value for cellular PARP inhibition.[10]

In Vivo Intracranial Xenograft Model

The efficacy of pamiparib in a brain tumor setting is evaluated using orthotopic xenograft
models. This involves the stereotactic implantation of human cancer cells (e.g., SCLC line
H209 or glioblastoma cells) directly into the brains of immunocompromised mice.[1][3] After
tumors are established, mice are randomized into treatment groups (e.g., vehicle, TMZ alone,
pamiparib alone, and combination).[3] Pamiparib is typically administered orally. Efficacy is
assessed by monitoring animal survival, with data often presented as Kaplan-Meier survival
curves.[1] Pharmacodynamic assessments can be performed on brain and tumor tissues to
confirm target engagement (i.e., inhibition of PARylation).[9]
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Caption: Workflow for an In Vivo Intracranial Xenograft Study.
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Clinical Studies Overview

Pamiparib has been evaluated in multiple clinical trials for solid tumors, with a particular focus
on ovarian cancer and glioblastoma.[11][12][13]

Phase | Studies in Solid Tumors

An initial Phase | dose-escalation study (NCT02361723) in patients with advanced solid tumors
established a favorable safety profile and promising anti-tumor activity.[12] The recommended
Phase 2 dose (RP2D) was determined to be 60 mg twice daily (BID).[14]

Parameter Finding Source

Maximum Tolerated Dose

(MTD) 80 mg BID [12]

Recommended Phase 2 Dose

(RP2D) 60 mg BID [14][15]

Common Drug-Related G3/4 Anemia (13-18.6%),

: [12][14]
AEs Neutropenia (6.2-8%)

Linear dose-dependent PK,
o ~2-fold accumulation at steady
Pharmacokinetics ] [12][14]
state, median t1/2 of ~13

hours.

Robust (>80%) and sustained
Target Engagement PAR inhibition in PBMCs at [12]
doses = 10 mg BID.

Efficacy in Ovarian Cancer

In a Phase Il study (NCT03333915) of patients with germline BRCA-mutated ovarian cancer
previously treated with at least two lines of chemotherapy, pamiparib demonstrated significant
antitumor activity.[15]
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. . Median
Objective Disease .
. Duration of
Patient Cohort Response Control Rate Source
Response
Rate (ORR) (DCR)
(DoR)
Platinum-
Sensitive 64.6% 95.1% 14.5 months [15][16]
(PSOC)
Platinum-
Resistant 31.6% 94.7% Not Reported [15][16]
(PROC)

Studies in Glioblastoma (GBM)

Given its ability to cross the BBB, pamiparib has been investigated in patients with
glioblastoma, an aggressive primary brain tumor. A Phase Ib/Il study (NCT03150862)
evaluated pamiparib in combination with radiation therapy (RT) and/or temozolomide (TMZ) in
both newly diagnosed and recurrent/refractory GBM.[5][13] A separate Phase I/l study
investigated pamiparib with metronomic low-dose TMZ in recurrent IDH mutant gliomas.[17]
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. Patient Key Efficacy
Trial (Arm) . Treatment Source
Population Results
NCT03150862
Treatment-Naive o
(Dose Pamiparib + RT DCR: 67.9%,
) (MGMT [13]
Escalation/Expan and/or TMZ ORR: 11.3%
] Unmethylated)
sion)
NCT03150862
(Dose Recurrent/Refrac o DCR: 40.9%,
) Pamiparib + TMZ [13]
Escalation/Expan  tory ORR: 13.6%
sion)
Unbound
Tumor/Plasma
Ratio: ~0.95.
Phase I/l o ]
Recurrent IDH Pamiparib + Meaningful ORR
Recurrent IDHmt [17]

Glioma

Mutant Glioma

Metronomic TMZ

not achieved, but
some patients
had prolonged
PFS.

These studies confirmed that pamiparib achieves pharmacologically active concentrations in

both enhancing and non-enhancing brain tumors.[17] While combination therapies were

generally tolerable, cumulative hematologic toxicity was a notable challenge.[17]

Conclusion

BGB-290 (pamiparib) is a potent, selective, and brain-penetrant PARP1/2 inhibitor. Its strong
preclinical profile, characterized by high enzymatic and cellular potency and significant CNS
penetration, has established a clear therapeutic rationale for its use in brain malignancies.
Clinical data have confirmed its ability to reach brain tumors and have shown anti-tumor
activity, particularly in ovarian cancer. Ongoing research and clinical trials continue to explore
its full potential, both as a monotherapy and in combination with DNA-damaging agents, for
difficult-to-treat cancers within the central nervous system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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